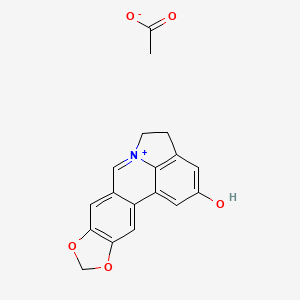
Lycobetaine acetate
Vue d'ensemble
Description
Lycobetaine acetate is a derivative of lycorine and is a new type of antitumor drug . It has been found to prolong the survival times of tumor-bearing animals when given to mice and rats inoculated with various types of carcinomas .
Synthesis Analysis
Lycobetaine acts as a selective topoisomerase IIβ poison and inhibits the growth of human tumor cells . It was obtained by oxidation of lycorine with selenium dioxide .Molecular Structure Analysis
The molecular weight of Lycobetaine acetate is 325.32 . Its IUPAC name is 2-hydroxy-4H,5H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-6-ium acetate .Chemical Reactions Analysis
Lycobetaine in rat plasma was determined using a selective and sensitive liquid chromatography–electrospray ionization–tandem mass spectrometric method . The transitions m/z 266.1 → 208.1 were used to determine the concentrations of lycobetaine .Physical And Chemical Properties Analysis
Lycobetaine acetate is a solid substance . It is stored at temperatures between -80 and -20 degrees Celsius .Applications De Recherche Scientifique
Antitumor Activity
Lycobetaine acetate, a derivative of lycorine, has been identified as a new type of antitumor drug. It shows significant activity against various tumors, including Ehrlich ascites carcinoma, leukemia, and Lewis lung carcinoma, by prolonging the survival times of tumor-bearing animals. The presence of phenolic betaine in its molecule seems to contribute to its antitumor activity, and it has been recommended for clinical trials (Zhang, Lu, Yang, Wang, & Xu, 1981).
Specific Topoisomerase IIβ Poison
Research has revealed that lycobetaine acts as a selective poison for topoisomerase IIβ, an enzyme involved in DNA replication. This mechanism is thought to significantly contribute to its antitumor effects. The compound effectively inhibits the growth of human tumor cells and displays marked tumor growth delay in in vivo models (Barthelmes et al., 2001).
Structure-Activity Relationship
Studies on the structure-activity relationship of lycobetaine have shown that certain structural components, like a potential betaine and a methylenedioxy group, are critical for its antitumor activity. Modifications in the molecular structure, such as changing the distance between phenolic oxygen and quaternary nitrogen, significantly influence its antitumor efficacy (He & Weng, 1989).
Improved Drug Delivery Systems
Innovations in drug delivery systems, like the development of a nanoemulsion loaded with lycobetaine–oleic acid ionic complex, have been explored to overcome challenges like short half-life in blood. Such formulations have shown improved circulation characteristics and greater efficacy in tumor models, indicating their potential in enhancing the therapeutic application of lycobetaine (Zhao, Lu, Gong, & Zhang, 2013).
Immunological Effects
Lycobetaine has been observed to modulate immune responses, particularly in tumor-bearing mice. It exhibitssuppressive effects on cell-mediated immunity while also modulating depressed immunological activity in tumor-bearing mice, suggesting its potential in immunotherapy (Xiao-yu, 1987).
DNA Interaction
Studies on lycobetaine's interaction with DNA have shown that it binds to DNA through intercalation, primarily into GC base pairs, without causing DNA strand breaks or covalent binding. This interaction characteristic may play a role in its antitumor mechanism (Liu, Yang, & Xu, 1989).
Pharmacokinetics Analysis
Analytical methods, like LC-ESI-MS/MS, have been developed for the determination of lycobetaine in biological samples. Such studies are crucial for understanding the pharmacokinetics and bioavailability of lycobetaine, aiding in the optimization of dosage and administration (Chen, Li, Gong, Fu, Ding, Gong, & Zhang, 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-ol;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3.C2H4O2/c18-11-3-9-1-2-17-7-10-4-14-15(20-8-19-14)6-12(10)13(5-11)16(9)17;1-2(3)4/h3-7H,1-2,8H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIJKEFVQKXWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C5=CC(=CC1=C52)O)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2121-12-2 (Parent) | |
| Record name | Lycobetaine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40210141 | |
| Record name | Lycobetaine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lycobetaine acetate | |
CAS RN |
61221-41-8 | |
| Record name | Lycobetaine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061221418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lycobetaine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



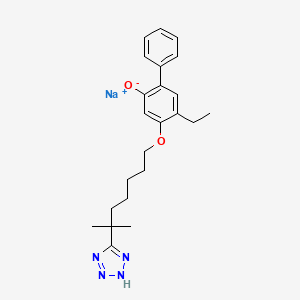
![(2S)-2-[[4-[2-[(5R)-2-amino-4-oxo-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1675652.png)


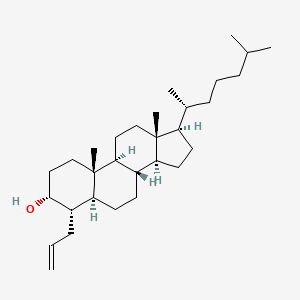
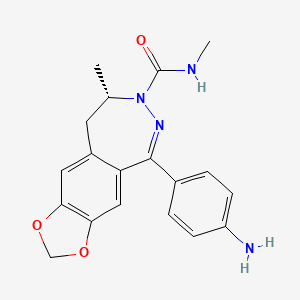

![(2S,4S)-4-(4-carboxyphenoxy)-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1675661.png)
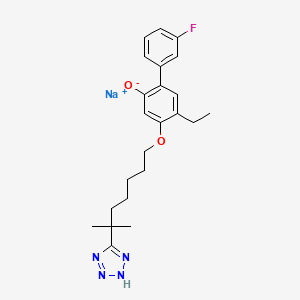
![N-[(5-{2-[(6R)-2-Amino-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]ethyl}-2-thienyl)carbonyl]-L-glutamic acid](/img/structure/B1675664.png)
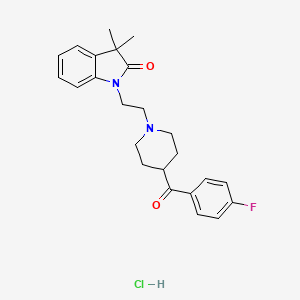
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)
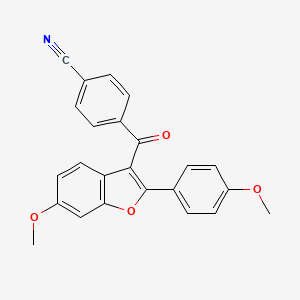
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)